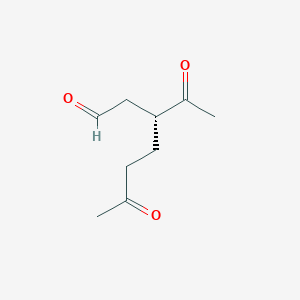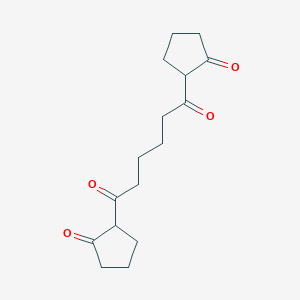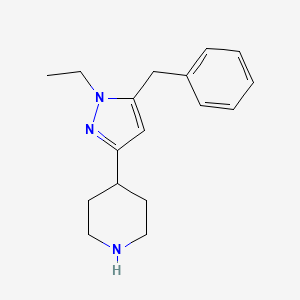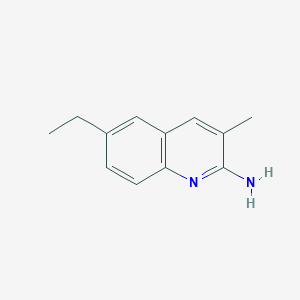
2-Amino-6-ethyl-3-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-ethyl-3-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with an amino group at the 2-position, an ethyl group at the 6-position, and a methyl group at the 3-position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-3-methylquinoline can be achieved through several methods. One common approach involves the reaction of aniline with propionic aldehyde in the presence of a catalyst. For instance, microporous zeolites such as H-Y and H-Ymmm have been used as catalysts to achieve high conversion rates and selectivity . The reaction typically proceeds at elevated temperatures (around 160°C) and requires an acidic catalyst to promote the formation of the quinoline ring.
Another method involves the use of environmentally friendly Nafion-catalyzed synthesis under microwave irradiation. This method allows for the preparation of substituted 2-ethyl-3-methylquinolines from anilines and propionaldehyde derivatives with good to excellent yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. The use of zeolites and other heterogeneous catalysts is common due to their high efficiency and selectivity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
化学反应分析
Types of Reactions
2-Amino-6-ethyl-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
科学研究应用
2-Amino-6-ethyl-3-methylquinoline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: Quinoline derivatives are used in the development of pharmaceuticals, particularly antimalarial drugs like chloroquine and hydroxychloroquine.
Industry: The compound is used in the production of dyes, agrochemicals, and corrosion inhibitors
作用机制
The mechanism of action of 2-Amino-6-ethyl-3-methylquinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme and parasite death . Additionally, the compound may interact with DNA and enzymes, disrupting cellular processes and exhibiting antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
2-Ethyl-3-methylquinoline: Lacks the amino group at the 2-position.
2-Aminoquinoline: Lacks the ethyl and methyl groups.
6-Ethyl-3-methylquinoline: Lacks the amino group at the 2-position.
Uniqueness
2-Amino-6-ethyl-3-methylquinoline is unique due to the presence of both the amino group and the alkyl substituents, which can significantly influence its chemical reactivity and biological activity.
属性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
6-ethyl-3-methylquinolin-2-amine |
InChI |
InChI=1S/C12H14N2/c1-3-9-4-5-11-10(7-9)6-8(2)12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14) |
InChI 键 |
COPGYNHTOKQERN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)N=C(C(=C2)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene](/img/structure/B12565112.png)
![5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B12565117.png)
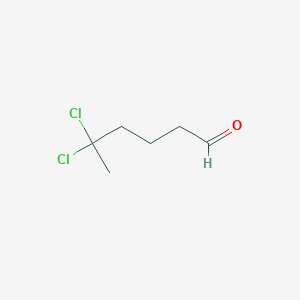

![tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate](/img/structure/B12565130.png)
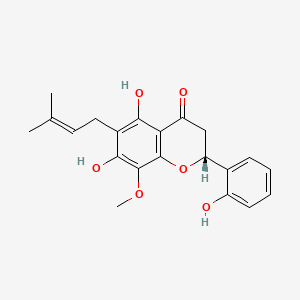
![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
